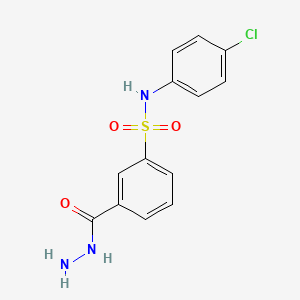

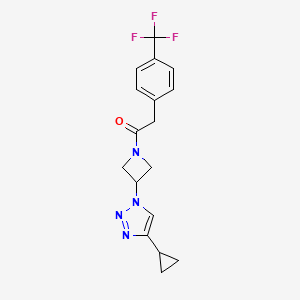

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Aplicaciones Científicas De Investigación

Synthesis of N-Phenylmaleimides

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide: can be used as a precursor in the synthesis of substituted N-phenylmaleimides . These compounds are of considerable interest due to their biological properties and use as intermediates in synthesis. The process involves a green multi-step synthesis that aligns with the principles of atom economy and waste reduction, making it an environmentally friendly option for producing N-phenylmaleimide derivatives.

Diels-Alder Reaction

The compound serves as a key intermediate in the Diels-Alder reaction, a cornerstone synthetic method in organic chemistry . This reaction is utilized to create complex molecular structures from simpler components, and the use of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide can enhance the efficiency and yield of this process.

Development of BTK Inhibitors

As a sulfonamide drug, this compound has shown potential in the development of inhibitors for Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition can be beneficial in treating various diseases, including certain cancers and autoimmune disorders.

Anti-Cancer Applications

Research indicates that derivatives of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide can inhibit the growth of B-cell lymphoma and chronic lymphocytic leukemia cells. This points to its potential application in the treatment of these cancers, possibly leading to new therapeutic strategies.

Antimicrobial Activities

The compound has been studied for its antimicrobial activities, particularly in the synthesis of amino alcohol derivatives . These derivatives have shown promise in combating microbial infections, which could lead to the development of new antibiotics.

Undergraduate Chemistry Education

Lastly, the compound is used in undergraduate organic chemistry laboratories to teach multi-step synthesis and green chemistry principles . This educational application not only helps students understand complex chemical reactions but also instills the importance of sustainable practices in chemistry.

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to disrupt the production of adenosine triphosphate (atp), leading to cellular death

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact a compound’s bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds have been shown to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide may also have significant biological effects.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-10-4-6-11(7-5-10)17-21(19,20)12-3-1-2-9(8-12)13(18)16-15/h1-8,17H,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCJGCXNCRTLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)

![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2878482.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)

![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)

![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)